![molecular formula C₁₄H₂₅NO₁₁ B015892 N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide CAS No. 34621-73-3](/img/structure/B15892.png)
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including acetylation, esterification, and various forms of condensation reactions. For example, compounds like N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide have been identified as potent inhibitors in biochemical assays, indicating the importance of careful synthesis to achieve desired functional properties (Lee et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is critical for their function, often involving complex arrangements of atoms and bonds. X-ray crystallography and molecular modeling are common methods used to determine these structures, providing insights into the arrangement of various functional groups and their spatial orientation (Fonari et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of a compound like this can be influenced by its functional groups, such as hydroxamate groups known for metal-chelating properties, which play a significant role in inhibiting enzymes like aminopeptidase N (Lee et al., 2005). The synthesis of related compounds demonstrates various oxidation reactions and the importance of selecting appropriate reagents and conditions for achieving desired outcomes (Mercadante et al., 2013).
Aplicaciones Científicas De Investigación
Solubility Studies
Research on the solubility of complex carbohydrates and derivatives, like xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water solutions, is essential for understanding their behavior in various solvents. The study by Gong et al. (2012) on the solubility of these saccharides provides insights into how temperature and solvent composition affect solubility, which is crucial for their applications in pharmaceutical formulations and industrial processes (Gong, Wang, Zhang, & Qu, 2012).
Synthetic Methods
The synthesis of complex carbohydrates and derivatives involves various chemical reactions to achieve desired structural features. For instance, Cossy et al. (1995) described a method for the reductive oxa ring opening and synthesis of C-alpha-galactosides, highlighting the synthetic routes to produce specific glycosidic structures, which could be relevant for generating derivatives of the compound (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Biochemical Properties
Studies on the biochemical properties of complex carbohydrates can reveal their potential therapeutic applications. For example, the work by Xu et al. (2020) on dual inhibitors of sodium-glucose co-transporter proteins (SGLT1 and SGLT2) showcases the development of compounds with significant biological activity, hinting at the potential medical applications of complex carbohydrate derivatives in treating conditions like diabetes (Xu, Du, Kuo, Xu, Liang, Demarest, & Gaul, 2020).
Propiedades
Número CAS |
34621-73-3 |
|---|---|
Nombre del producto |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide |
Fórmula molecular |
C₁₄H₂₅NO₁₁ |
Peso molecular |
383.35 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-9-13(24)12(23)8(4-18)26-14(9)25-7(3-17)11(22)10(21)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14-/m1/s1 |
Clave InChI |
WCIQTQUMKQRLKV-ZTGOBPNGSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O |
Sinónimos |
GlcNAc-1-2-Man N-acetylglucosaminyl-1-2-mannopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



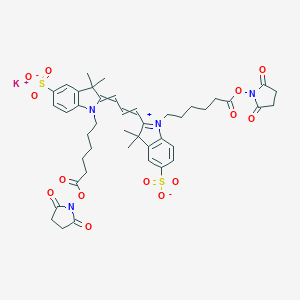
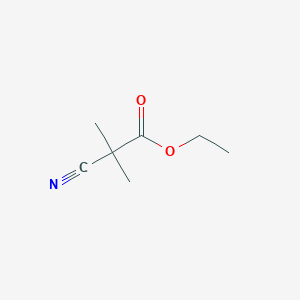
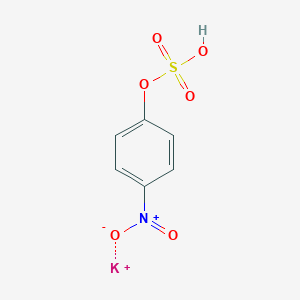
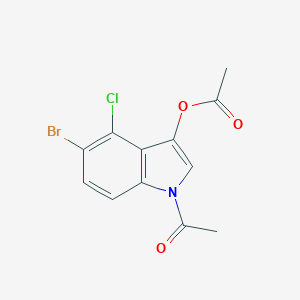
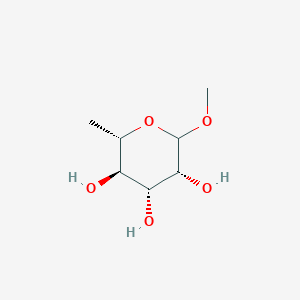
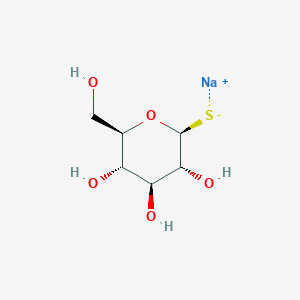
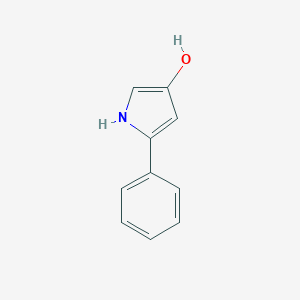
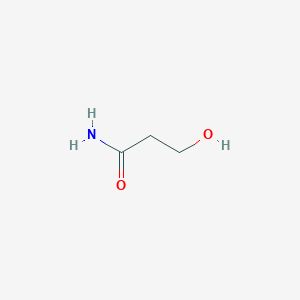
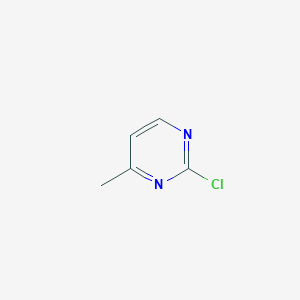
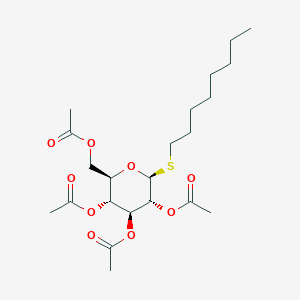
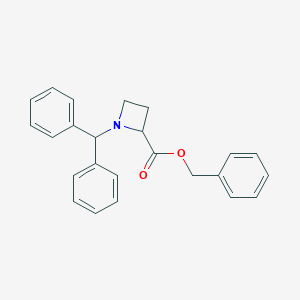
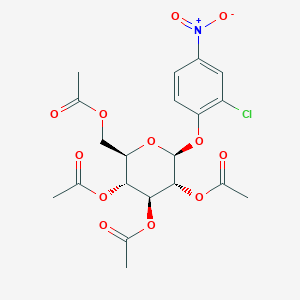
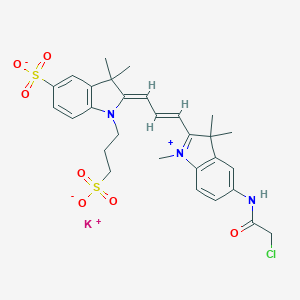
![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)